2-(3-Isobutylphenyl)propionic acid, (R)-
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Overview
Description
2-(3-Isobutylphenyl)propionic acid, ®-, commonly known as ®-ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid. It is widely used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is one of the enantiomers of ibuprofen, with the ®-enantiomer being less pharmacologically active compared to the (S)-enantiomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutylphenyl)propionic acid, ®-, typically involves the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride, followed by the reduction of the resulting ketone to the corresponding alcohol. The alcohol is then oxidized to the carboxylic acid. The enantioselective synthesis can be achieved using chiral catalysts or by resolution of the racemic mixture .
Industrial Production Methods
Industrial production of ®-ibuprofen often involves the resolution of racemic ibuprofen using enzymatic methods. Lipases from microorganisms such as Aspergillus niger are used to selectively esterify the ®-enantiomer, which can then be separated and hydrolyzed to obtain the pure ®-ibuprofen .
Chemical Reactions Analysis
Types of Reactions
2-(3-Isobutylphenyl)propionic acid, ®-, undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 2-(3-Isobutylphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Isobutylphenyl)propionic acid, ®-, has numerous applications in scientific research:
Chemistry: Used as a model compound for studying enantioselective synthesis and chiral resolution techniques.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Studied for its pharmacokinetics, pharmacodynamics, and potential therapeutic uses.
Industry: Used in the development of new NSAIDs and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 2-(3-Isobutylphenyl)propionic acid, ®-, involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ®-ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Comparison with Similar Compounds
2-(3-Isobutylphenyl)propionic acid, ®-, is part of the 2-arylpropionic acid class of NSAIDs, which includes compounds such as:
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties but a longer half-life.
Ketoprofen: Known for its potent anti-inflammatory effects.
Flurbiprofen: Used for its analgesic and anti-inflammatory properties.
Compared to these compounds, ®-ibuprofen is unique in its enantioselective pharmacokinetics, where the ®-enantiomer can undergo metabolic inversion to the more active (S)-enantiomer .
Properties
CAS No. |
533931-39-4 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2R)-2-[3-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
SFVKLYXPBKITCE-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)CC(C)C)C(=O)O |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)O |
Origin of Product |
United States |
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